molecular formula C4H10N3+ B12363194 Butylimino-imino-azanium

Butylimino-imino-azanium

Cat. No.: B12363194
M. Wt: 100.14 g/mol
InChI Key: RDFAVVCNBWZBJU-UHFFFAOYSA-N
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Description

Butylimino-imino-azanium is a nitrogen-containing compound characterized by a central ammonium (azanium) group linked to a butyl chain via two imino (-NH-) groups.

Properties

Molecular Formula

C4H10N3+

Molecular Weight

100.14 g/mol

IUPAC Name

butylimino(imino)azanium

InChI

InChI=1S/C4H10N3/c1-2-3-4-6-7-5/h5H,2-4H2,1H3/q+1

InChI Key

RDFAVVCNBWZBJU-UHFFFAOYSA-N

Canonical SMILES

CCCCN=[N+]=N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Butylimino-imino-azanium can be synthesized through the reaction of butylamine with hydrazoic acid. The reaction typically occurs in an organic solvent such as toluene, under controlled temperature and pressure conditions to ensure the safety and efficiency of the process .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of advanced purification techniques such as distillation and crystallization further enhances the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Butylimino-imino-azanium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Butylimino-imino-azanium has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic compounds.

    Biology: It is studied for its potential role in biological systems and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of butylimino-imino-azanium involves its interaction with various molecular targets. It can act as a nucleophile, participating in substitution reactions with electrophilic centers. Additionally, its ability to undergo oxidation and reduction reactions makes it a versatile compound in redox chemistry .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Methyl 4-(Butylamino)benzoate
  • Structure: Contains a butylamino group (-NH-C₄H₉) attached to a benzoate ester.
  • Key Differences: Unlike Butylimino-imino-azanium, this compound lacks the ammonium center and second imino group. The ester moiety reduces basicity compared to the ionic azanium group .
4-[[4-Azanyl-6-(tert-Butylamino)-5-cyano-pyridin-2-yl]amino]benzamide
  • Structure: Features a tert-butylamino group and a pyridine ring.
  • Key Differences: The tert-butyl group introduces steric hindrance, while the pyridine ring enhances aromatic stability. This compound’s simpler aliphatic chain and dual imino linkages suggest higher flexibility and reactivity .
Benzenamine, N-[3-phenyl-4,5-bis[(trifluoromethyl)imino]-2-thiazolidinylidene]
  • Structure: Contains bis(trifluoromethyl)imino groups on a thiazolidinylidene scaffold.
  • Key Differences: The electron-withdrawing CF₃ groups enhance thermal stability and resistance to oxidation, contrasting with this compound’s lack of such substituents .

Functional Properties

Property This compound Methyl 4-(Butylamino)benzoate 4- Bis(trifluoromethyl)imino Derivative
Polarity High (ionic) Moderate (ester) Moderate (amide + pyridine) Low (CF₃ groups reduce polarity)
Solubility Polar solvents (e.g., water) Organic solvents (e.g., ethanol) Polar aprotic solvents Hydrophobic solvents (e.g., DCM)
Thermal Stability Moderate (ionic decomposition) High (aromatic ester) High (steric hindrance) Very high (CF₃ groups)
Reactivity Nucleophilic ammonium center Ester hydrolysis Amide bond formation Electrophilic substitution

This compound

  • Potential Uses: Likely employed in ionic liquids, phase-transfer catalysis, or as a precursor for nitrogen-rich polymers due to its ionic nature .

Benzylamino Derivatives (e.g., 4-Benzylaminopyridine)

  • Pharmaceuticals : Used in drug formulations, such as Benzathine benzylpenicillin (a penicillin salt for prolonged release) .

Bis(trifluoromethyl)imino Compounds

  • Agrochemicals : CF₃ groups enhance bioactivity and environmental persistence, making them ideal for pesticides .

Critical Analysis of Contradictions and Limitations

  • Data Gaps: Direct experimental data for this compound are absent in the provided evidence, necessitating extrapolation from analogs.

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